molecular formula C16H17N3O3 B6968774 [2-(3-Methoxyphenyl)morpholin-4-yl]-pyrimidin-5-ylmethanone

[2-(3-Methoxyphenyl)morpholin-4-yl]-pyrimidin-5-ylmethanone

Cat. No.: B6968774
M. Wt: 299.32 g/mol
InChI Key: LDMYYVHZTFIVLH-UHFFFAOYSA-N
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Description

[2-(3-Methoxyphenyl)morpholin-4-yl]-pyrimidin-5-ylmethanone: is a complex organic compound that features a morpholine ring attached to a pyrimidine core, with a methoxyphenyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Methoxyphenyl)morpholin-4-yl]-pyrimidin-5-ylmethanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine nitrogen and the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine and pyrimidine derivatives.

Mechanism of Action

The mechanism of action of [2-(3-Methoxyphenyl)morpholin-4-yl]-pyrimidin-5-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways .

Comparison with Similar Compounds

[2-(3-Methoxyphenyl)morpholin-4-yl]-pyrimidin-5-ylmethanone: can be compared with other morpholine and pyrimidine derivatives:

The uniqueness of This compound

Properties

IUPAC Name

[2-(3-methoxyphenyl)morpholin-4-yl]-pyrimidin-5-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-21-14-4-2-3-12(7-14)15-10-19(5-6-22-15)16(20)13-8-17-11-18-9-13/h2-4,7-9,11,15H,5-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMYYVHZTFIVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CN(CCO2)C(=O)C3=CN=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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